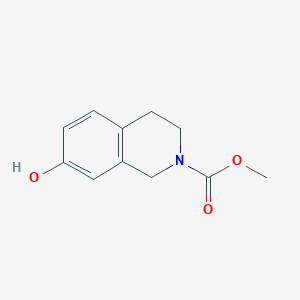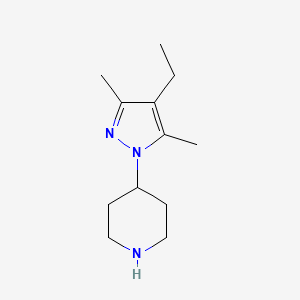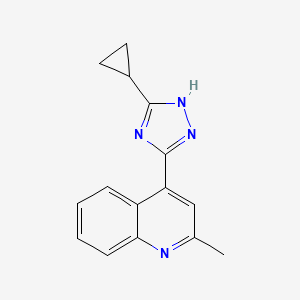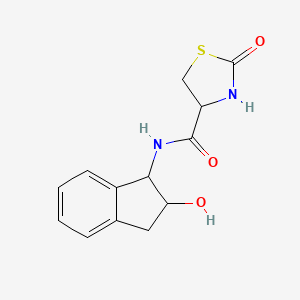
methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, also known as isoquinoline carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and has been synthesized through various methods.
作用機序
The mechanism of action of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate. One direction is the optimization of its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is the development of more efficient synthesis methods to improve its availability for research and potential clinical use. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases such as viral infections and cancer.
合成法
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which undergoes cyclization to form the methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate derivative. Another method involves the condensation of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a catalyst.
科学的研究の応用
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)12-5-4-8-2-3-10(13)6-9(8)7-12/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHAFYCLRCVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)








